

# Discovery and significance of 2-Methyl-4-nitroindole in organic chemistry

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## Compound of Interest

Compound Name: 2-Methyl-4-nitroindole

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An In-Depth Technical Guide to **2-Methyl-4-nitroindole**: Synthesis, Properties, and Applications in Modern Organic Chemistry

## Abstract

**2-Methyl-4-nitroindole** has emerged as a heterocyclic compound of significant interest, primarily serving as a versatile intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, physicochemical characterization, and critical applications in medicinal chemistry. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for researchers, scientists, and professionals in drug development.

## Introduction and Historical Context

**2-Methyl-4-nitroindole**, systematically named 2-methyl-4-nitro-1H-indole, is a bicyclic aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a five-membered pyrrole ring, with a methyl group at the 2-position and a nitro group at the 4-position. First synthesized in 1999, this compound quickly garnered attention for its utility as a synthetic intermediate.<sup>[1]</sup> The introduction of an electron-withdrawing nitro group onto the indole scaffold significantly modulates the ring's electronic properties, facilitating a range of chemical transformations that are crucial for building complex molecular architectures.

Table 1: Key Identifiers of **2-Methyl-4-nitroindole**<sup>[1][2]</sup>

Property	Value
IUPAC Name	2-methyl-4-nitro-1H-indole
CAS Number	3484-10-4
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	176.17 g/mol
Appearance	Yellow to brown solid
Melting Point	192-194 °C[3]

## Synthetic Methodologies and Experimental Protocols

The synthesis of **2-Methyl-4-nitroindole** can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

### Base-Promoted Condensation of 3-Nitroaniline with Acetone

This method, representing a direct and efficient approach, involves the reaction of 3-nitroaniline with acetone in the presence of a strong base.[3] The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization and dehydration.

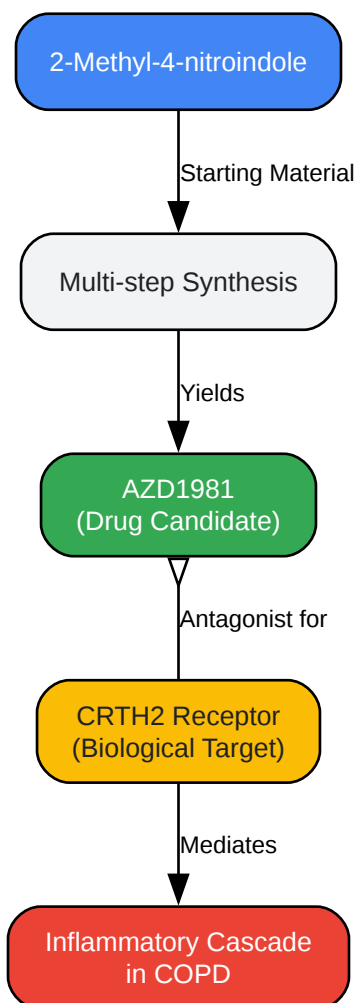
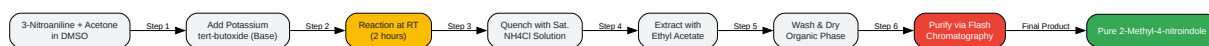
#### Experimental Protocol:

- **Reactant Preparation:** In a 125 mL Erlenmeyer flask, dissolve 3-nitroaniline (1.00 g, 7.24 mmol) and acetone (0.74 mL, 10 mmol) in 20 mL of dimethyl sulfoxide (DMSO).
- **Base Addition:** To the stirred solution, add potassium tert-butoxide (1.95 g, 17.4 mmol). The addition of a strong base like potassium tert-butoxide is critical as it facilitates the deprotonation of acetone to form a reactive enolate, which then acts as the nucleophile.

- **Reaction:** Stir the reaction mixture at room temperature for 2 hours. Progress can be monitored using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
- **Quenching and Extraction:** Upon completion, quench the reaction by adding 85 mL of a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
- **Work-up:** Combine the organic phases, wash with 60 mL of water to remove residual DMSO and salts, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 6-50% ethyl acetate) to yield **2-Methyl-4-nitroindole**.<sup>[3]</sup>

#### Causality in Experimental Design:

- **Solvent Choice (DMSO):** DMSO is an excellent polar aprotic solvent that can dissolve the reactants and intermediates, facilitating the reaction. It also helps to prevent the precipitation of intermediate salts.<sup>[4]</sup>
- **Base (Potassium tert-butoxide):** A strong, non-nucleophilic base is required to generate the acetone enolate without competing in side reactions.
- **Purification:** Flash chromatography is essential for separating the desired product from unreacted starting materials and potential side products formed during the reaction.



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